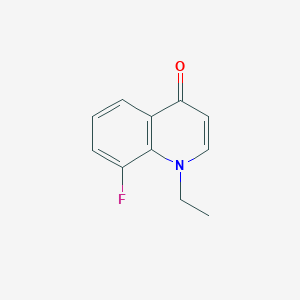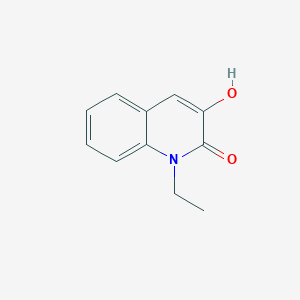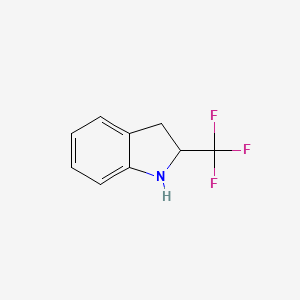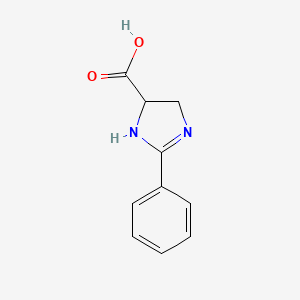
1-Ethyl-8-fluoroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-8-fluoroquinolin-4(1H)-one is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives are often used in medicinal chemistry due to their potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-8-fluoroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative.
Cyclization: The aniline derivative undergoes cyclization to form the quinoline core.
Fluorination: Introduction of the fluorine atom at the 8th position.
Ethylation: The final step involves the ethylation at the 1st position.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and other scalable techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-8-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide.
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Halogenation, nitration, and other electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitric acid, and other electrophiles.
Major Products
The major products depend on the type of reaction. For example, oxidation yields quinoline N-oxide, while reduction yields the corresponding alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-8-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of 1-Ethyl-8-fluoroquinolin-4(1H)-one.
8-Fluoroquinoline: Similar structure but lacks the ethyl group.
1-Ethylquinoline: Similar structure but lacks the fluorine atom.
Uniqueness
This compound is unique due to the presence of both the ethyl and fluorine substituents, which may confer distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C11H10FNO |
|---|---|
Peso molecular |
191.20 g/mol |
Nombre IUPAC |
1-ethyl-8-fluoroquinolin-4-one |
InChI |
InChI=1S/C11H10FNO/c1-2-13-7-6-10(14)8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3 |
Clave InChI |
DXCVKRVXCGYEQQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=O)C2=C1C(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]](/img/structure/B11908396.png)
![7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908405.png)









